

I-CBP112 hydrochloride solubility issues and solutions

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Compound of Interest

Compound Name: I-CBP112 hydrochloride

Cat. No.: B2515675 Get Quote

I-CBP112 Hydrochloride Technical Support Center

Welcome to the technical support center for **I-CBP112 hydrochloride**. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the handling and use of this selective CBP/p300 bromodomain inhibitor. Here you will find troubleshooting guidance and frequently asked questions to ensure the successful application of **I-CBP112 hydrochloride** in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is I-CBP112 hydrochloride and what is its mechanism of action?

A1: I-CBP112 hydrochloride is a selective and potent inhibitor of the bromodomains of the closely related histone acetyltransferases (HATs), CREB-binding protein (CBP) and p300.[1][2] [3] It functions as an acetyl-lysine competitive inhibitor, displacing acetylated histones from the CBP bromodomain.[2][4] Interestingly, while it inhibits the bromodomain's interaction with acetylated lysine, I-CBP112 has been shown to allosterically activate the HAT activity of p300/CBP, leading to an enhancement of histone acetylation, particularly at sites like H3K18 and H3K23.[1][5][6] This modulation of histone acetylation can alter gene expression networks, leading to anti-proliferative effects in cancer cells.[5]



Q2: What are the primary research applications for I-CBP112 hydrochloride?

A2: I-CBP112 hydrochloride is primarily used in cancer research. Studies have shown that it can impair colony formation and induce cellular differentiation in leukemic cell lines.[1] It has also been shown to reduce the leukemia-initiating potential of acute myeloid leukemia (AML) cells both in vitro and in vivo.[3][7] Furthermore, it can sensitize cancer cells to other therapeutic agents like BET bromodomain inhibitors (e.g., JQ1) and conventional chemotherapy drugs such as doxorubicin.[3][7][8] Its ability to modulate gene expression through epigenetic mechanisms makes it a valuable tool for studying cancer biology and developing novel therapeutic strategies.[8]

Q3: How should I-CBP112 hydrochloride be stored?

A3: Proper storage is crucial to maintain the stability and activity of **I-CBP112 hydrochloride**.

- Powder: Store the solid compound at -20°C for long-term storage (up to 3 years).[1] For shorter periods, storage at 4°C for up to 2 years is also acceptable.[1]
- In Solvent: Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C (for up to 2 years) or -20°C (for up to 1 year).[1]

Solubility and Solution Preparation Solubility Data Summary

The solubility of **I-CBP112 hydrochloride** can vary between its free base and hydrochloride salt forms, and is dependent on the solvent. Below is a summary of reported solubility data.



Solvent	I-CBP112 (Free Base) Solubility	I-CBP112 hydrochloride Solubility	Molarity (HCI salt)	Notes
DMSO	≥ 32 mg/mL[1], 5 mg/mL[9], 94 mg/mL[4], Soluble[10]	16 mg/mL[2][11]	~31.68 mM	Use freshly opened, anhydrous DMSO as it is hygroscopic, which can impact solubility.[1]
DMF	5 mg/mL[9]	16 mg/mL[2][11]	~31.68 mM	
Ethanol	10 mg/mL[9]	16 mg/mL[2][11]	~31.68 mM	
PBS (pH 7.2)	Not specified	10 mg/mL[2]	~19.80 mM	Ensure the pH of the buffer is maintained.
1M HCI	Not specified	100 mg/mL[1]	~213.41 mM	Sonication may be required. The pH should be adjusted to 1.[1]

Experimental Protocol: Preparation of a Stock Solution

Objective: To prepare a 10 mM stock solution of I-CBP112 hydrochloride in DMSO.

Materials:

- I-CBP112 hydrochloride powder
- Anhydrous/freshly opened Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes
- Vortex mixer
- Pipettes and sterile tips



Procedure:

- Calculate the required mass: The molecular weight of **I-CBP112 hydrochloride** is 505.1 g/mol .[2][11] To prepare 1 mL of a 10 mM stock solution, you will need:
 - Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 505.1 g/mol = 0.005051 g = 5.051 mg
- Weigh the compound: Carefully weigh out 5.051 mg of I-CBP112 hydrochloride powder and place it in a sterile microcentrifuge tube.
- Add solvent: Add 1 mL of anhydrous DMSO to the tube.
- Dissolve: Vortex the tube until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) or sonication can be used to aid dissolution if necessary.
- Aliquot and store: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C or -20°C.

Troubleshooting Guide

This section addresses common issues that researchers may encounter when working with **I-CBP112 hydrochloride**.

Q: My **I-CBP112 hydrochloride** precipitated out of solution when I diluted my DMSO stock in aqueous cell culture medium. What should I do?

A: This is a common issue known as "salting out," where a compound that is soluble in an organic solvent precipitates when diluted into an aqueous solution.

Solutions:

- Increase the final DMSO concentration: While high concentrations of DMSO can be toxic to cells, many cell lines can tolerate up to 0.5% DMSO. Try to keep the final DMSO concentration in your culture medium as high as is permissible for your specific cell type.
- Use a different solvent for your stock solution: If your experimental conditions allow, consider preparing your stock solution in a solvent more miscible with water, such as ethanol.



However, be mindful of the potential effects of ethanol on your cells.

- Prepare a fresh dilution: Always prepare fresh dilutions of I-CBP112 hydrochloride in your cell culture medium immediately before use. Do not store the diluted compound in aqueous solutions for extended periods.
- Check for pH changes: Ensure that the addition of your stock solution does not significantly alter the pH of your culture medium, as this can affect solubility.
- Consider using a different formulation: For in vivo studies, different formulations may be necessary to improve solubility and bioavailability.

Q: I am not observing the expected biological activity with my I-CBP112 hydrochloride. What could be the reason?

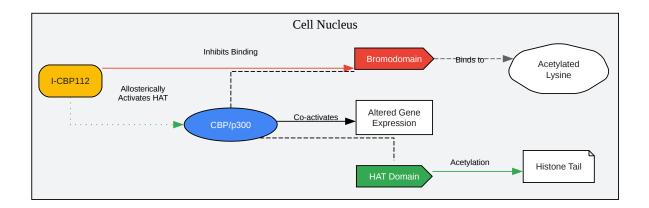
A: Several factors could contribute to a lack of biological activity.

Troubleshooting Steps:

- Verify the concentration: Double-check your calculations for the stock solution and final dilutions.
- Assess compound integrity: Ensure that the compound has been stored correctly to prevent degradation. If in doubt, use a fresh vial of the compound.
- Check for solubility issues: Make sure the compound is fully dissolved in your final working solution. Any precipitate will lead to a lower effective concentration.
- Optimize treatment time and concentration: The effective concentration and duration of treatment can vary between different cell lines and experimental setups. Perform a doseresponse and time-course experiment to determine the optimal conditions for your system.
- Consider the cell line: The sensitivity to I-CBP112 can differ between cell types.

Visualizing Pathways and Workflows I-CBP112 Mechanism of Action



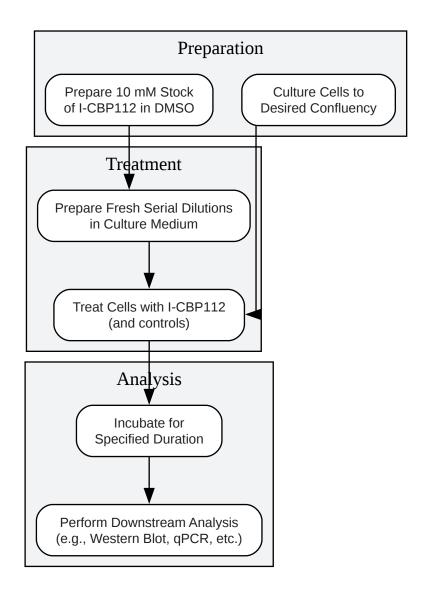


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Caption: I-CBP112 inhibits the bromodomain of CBP/p300 while activating its HAT domain.

Experimental Workflow: Cell-Based Assay



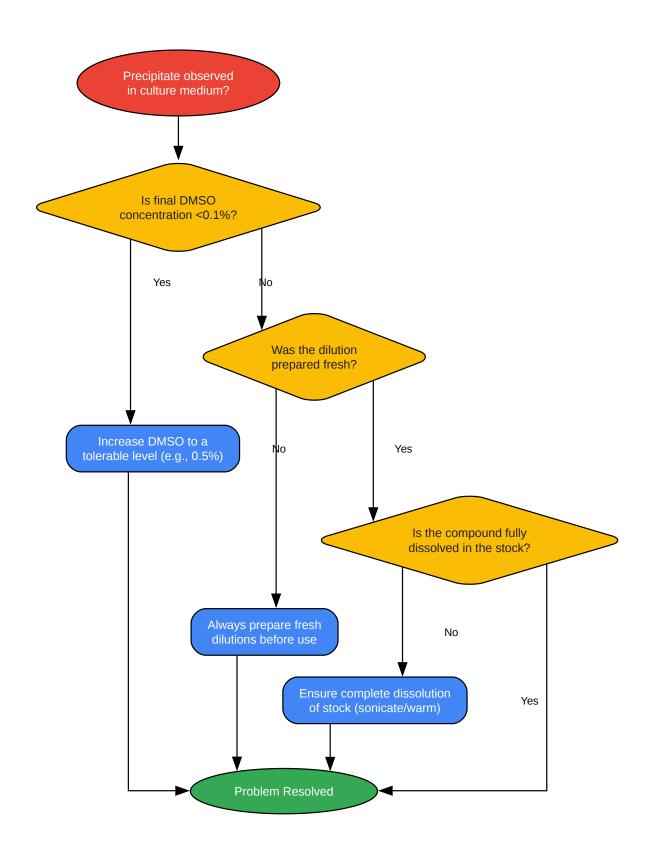


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Caption: Workflow for treating cultured cells with I-CBP112 hydrochloride.

Troubleshooting Logic for Solubility Issues





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Caption: Decision tree for troubleshooting I-CBP112 precipitation in aqueous media.



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